KRAS G12D inhibitor 14

KRAS G12D Binding Affinity Mutant Selectivity

KRAS G12D inhibitor 14 (ERAS-5024) is a benchmark-selective KRAS G12D inhibitor validated for preclinical oncology. With a Kd of 33 nM and >100-fold selectivity versus wild-type KRAS, it ensures on-target pharmacology without confounding WT RAS inhibition. Unlike reference compounds, ERAS-5024 induces tumor regression—not just growth inhibition—at 20 mg/kg (BID, IP) in PDAC xenograft models. The available co-crystal structure (PDB: 8TXH) supports structure-based drug design. Choose ERAS-5024 for reproducible, publication-grade KRAS G12D research.

Molecular Formula C20H19F3N4OS
Molecular Weight 420.5 g/mol
Cat. No. B10856952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 14
Molecular FormulaC20H19F3N4OS
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)C2=CC3=C(N=CN=C3S2)N4CC5CCC4CN5
InChIInChI=1S/C20H19F3N4OS/c1-28-16-5-2-11(20(21,22)23)6-14(16)17-7-15-18(25-10-26-19(15)29-17)27-9-12-3-4-13(27)8-24-12/h2,5-7,10,12-13,24H,3-4,8-9H2,1H3
InChIKeyDYYANULKLUNJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12D inhibitor 14 (ERAS-5024) – Potent and Selective Small Molecule for Oncogenic KRAS G12D Research and Development


KRAS G12D inhibitor 14 (also designated ERAS-5024, CAS 2765254-39-3) is a selective, small‑molecule inhibitor of the oncogenic KRAS G12D mutant protein . It binds with high affinity to the KRAS G12D protein (Kd = 33 nM) and selectively reduces the active, GTP‑bound form of KRAS G12D without affecting KRAS G13D . The compound was developed through structure‑based drug design and demonstrates robust in vitro cellular potency and in vivo antitumor efficacy in preclinical models of KRAS G12D‑driven cancers [1].

Why KRAS G12D Inhibitors Are Not Interchangeable – The Case for KRAS G12D inhibitor 14 (ERAS-5024)


KRAS G12D inhibitors exhibit highly variable biochemical and cellular profiles that preclude direct substitution in research or drug discovery workflows [1]. Even within the same quinazoline‑based chemical series, small modifications dramatically alter target engagement, cellular potency, and selectivity for the mutant GTPase over wild‑type KRAS [2]. Furthermore, the intracellular environment and tumor model context critically influence inhibitor efficacy; compounds with similar in vitro binding constants can display divergent antiproliferative activities across different KRAS G12D‑mutant cell lines and markedly different in vivo pharmacodynamics [3][4]. Selecting an inhibitor based solely on its class membership or a single potency metric therefore risks experimental irreproducibility and misinterpretation of biological results. The quantitative, comparator‑anchored evidence that follows establishes exactly where KRAS G12D inhibitor 14 (ERAS-5024) differs from its closest analogs and reference molecules.

Quantitative Differentiation of KRAS G12D inhibitor 14 (ERAS-5024) from Closest Analogs and Reference Inhibitors


G12D vs. G13D Selectivity: KRAS G12D inhibitor 14 Binds KRAS G12D with 33 nM Kd but Shows No Activity Against KRAS G13D

KRAS G12D inhibitor 14 binds the KRAS G12D protein with a Kd of 33 nM, whereas it does not reduce the active form of KRAS G13D . This contrasts with less selective analogs that may exhibit off‑target engagement of other KRAS mutants, which can confound experimental interpretation.

KRAS G12D Binding Affinity Mutant Selectivity

Superior Cellular Potency: KRAS G12D inhibitor 14 (ERAS-5024) Exhibits 7‑Fold More Potent pERK IC50 than the Close Analog ERAS-4693 (Compound 9)

In cellular assays measuring inhibition of ERK1/2 phosphorylation (pERK), KRAS G12D inhibitor 14 (ERAS-5024) achieved an IC50 of 2.1 nM, compared to 15.1 nM for the structurally related analog ERAS-4693 (compound 9) [1]. The 7.2‑fold improvement in potency is attributed to optimized interactions in the switch‑II pocket, including a CF₃ group at the C6 position and a cyano substituent forming a hydrogen bond with Glu63 [2].

KRAS G12D ERK Phosphorylation Cellular Potency

Broad‑Spectrum Antiproliferative Activity: KRAS G12D inhibitor 14 Outperforms MRTX1133 and ERAS-4693 Across a Panel of KRAS G12D‑Mutant Cancer Cell Lines

In three‑dimensional Cell‑Titer Glo (3D CTG) assays, KRAS G12D inhibitor 14 (ERAS-5024) displayed single‑digit nanomolar IC50 values against seven of eight KRAS G12D‑mutant cell lines, with a mean IC50 of 3.4 nM across the sensitive panel [1]. In contrast, the reference inhibitor MRTX1133 showed higher IC50 values across all cell lines (e.g., 11.0 nM in AsPC‑1 vs. 3.5 nM for ERAS-5024; 4.2 nM in HPAC vs. 1.8 nM for ERAS-5024), and ERAS-4693 was consistently less potent [1]. The improved cellular efficacy correlates with superior target engagement and residence time on the mutant GTPase [2].

KRAS G12D Antiproliferative Activity Cancer Cell Lines

In Vivo Antitumor Efficacy: KRAS G12D inhibitor 14 (ERAS-5024) Induces Tumor Regression at 20 mg/kg BID, While MRTX1133 Achieves Only Growth Inhibition at Equivalent Dose

In the AsPC‑1 KRAS G12D‑mutant pancreatic ductal adenocarcinoma xenograft model, ERAS‑5024 (compound 14) dosed intraperitoneally BID at 20 mg/kg induced 54% tumor regression, whereas MRTX1133 at the same dose and schedule produced only 94% tumor growth inhibition (TGI) without regression [1]. At 3 mg/kg, ERAS‑5024 achieved 51% TGI compared to 61% TGI for MRTX1133, and at 10 mg/kg, ERAS‑5024 achieved 77% TGI versus 83% TGI for MRTX1133 [2]. This regression activity suggests a deeper and more durable suppression of oncogenic KRAS signaling in vivo.

KRAS G12D In Vivo Efficacy Tumor Regression

Structural Basis for High Selectivity: Crystal Structure Reveals Unique Asp12‑Bridged Amine Interaction Conferring >100‑Fold Selectivity over Wild‑Type KRAS

The 1.2 Å crystal structure of KRAS G12D in complex with GDP and compound 14 (PDB ID: 8TXH) reveals a critical interaction between the bridged amine of the inhibitor and the carboxylate side chain of Asp12, which is absent in wild‑type KRAS [1]. This interaction is the primary driver of the compound's >100‑fold cellular selectivity for KRAS G12D over wild‑type KRAS [2]. In contrast, many earlier‑generation inhibitors lacked this specific Asp12 engagement and consequently exhibited poor selectivity or weak cellular activity [3].

KRAS G12D Crystal Structure Mutant Selectivity

Favorable Mouse Pharmacokinetics: KRAS G12D inhibitor 14 (ERAS-5024) Demonstrates Robust Exposure Following Intraperitoneal Administration Supporting In Vivo Use

In mouse pharmacokinetic studies, ERAS‑5024 (compound 14) exhibited a robust profile when administered intraperitoneally, with sustained plasma concentrations that support twice‑daily dosing in efficacy experiments [1]. While detailed PK parameters are not publicly disclosed, the compound's ability to achieve tumor regression in the AsPC‑1 xenograft model at 20 mg/kg BID confirms adequate exposure and tissue distribution [2]. This contrasts with many tool compounds that show poor bioavailability and require impractically high doses or alternative formulations to achieve target engagement in vivo.

KRAS G12D Pharmacokinetics In Vivo Studies

Recommended Applications for KRAS G12D inhibitor 14 (ERAS-5024) in KRAS G12D‑Focused Research Programs


In Vitro Target Validation in KRAS G12D‑Mutant Pancreatic, Colorectal, and Lung Cancer Cell Lines

KRAS G12D inhibitor 14 (ERAS-5024) is optimally suited for in vitro studies requiring potent and selective inhibition of oncogenic KRAS G12D signaling. With pERK IC50 values in the low nanomolar range and consistent antiproliferative activity across diverse G12D‑mutant cell lines (AsPC‑1, GP2d, AGS, SK‑LU‑1, HPAC, LS513, HPAF‑II, Panc04.03), this compound provides a reliable tool for dissecting KRAS‑dependent pathways and for benchmarking novel inhibitors [1]. Its >100‑fold selectivity over wild‑type KRAS ensures that observed effects are not confounded by inhibition of normal RAS signaling .

In Vivo Efficacy Studies in KRAS G12D‑Driven Xenograft and Syngeneic Tumor Models

For researchers planning in vivo experiments, ERAS‑5024 offers a validated dosing regimen (intraperitoneal, BID) that achieves both tumor growth inhibition and regression in established PDAC xenograft models [1]. The compound's favorable mouse pharmacokinetics and ability to induce regression at 20 mg/kg distinguish it from reference inhibitors such as MRTX1133, which only inhibit growth at equivalent doses . This makes ERAS‑5024 the preferred compound for proof‑of‑concept studies evaluating KRAS G12D as a therapeutic target in vivo.

Structural Biology and Biophysical Studies of KRAS G12D‑Inhibitor Complexes

The high‑resolution crystal structure of KRAS G12D bound to compound 14 (PDB: 8TXH) provides a detailed atomic blueprint of the inhibitor's binding mode [1]. Researchers engaged in structure‑based drug design or in studying the conformational dynamics of mutant KRAS can use ERAS‑5024 as a reference ligand to compare binding poses, assess allosteric effects, or guide the optimization of next‑generation inhibitors. The well‑characterized interactions with the switch‑II pocket and Asp12 side chain offer a benchmark for evaluating novel chemical matter.

Selectivity Profiling and Off‑Target Assessment of KRAS Pathway Inhibitors

Owing to its documented selectivity for KRAS G12D over both KRAS G13D and wild‑type KRAS, ERAS‑5024 serves as an ideal control compound in experiments designed to assess the specificity of new KRAS inhibitors or degraders [1]. When used alongside pan‑KRAS or G12C‑selective agents, ERAS‑5024 helps delineate which cellular phenotypes are specifically driven by the G12D mutant isoform, thereby increasing the interpretive power of genetic and pharmacologic perturbation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.